

Investigating the Expression Pattern of Lin28 in Different Tissues: A Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lin28, encompassing the paralogs Lin28a and Lin28b, is a highly conserved RNA-binding protein that plays a pivotal role in developmental timing, stem cell pluripotency, and metabolism. Initially discovered in C. elegans, its function as a regulator of microRNA (miRNA) biogenesis and mRNA translation has established it as a critical factor in both normal physiological processes and pathological conditions, including cancer. In adult organisms, Lin28 expression is typically silenced in most somatic tissues, but its reactivation is a hallmark of numerous malignancies, often correlating with poor prognosis and advanced disease stages. This technical guide provides an in-depth overview of the expression patterns of Lin28 in embryonic, normal adult, and cancerous tissues. It details established experimental protocols for detecting Lin28 expression and illustrates the core signaling pathways through which Lin28 exerts its function.

Expression of Lin28 in Embryonic and Normal Tissues

Lin28 is abundantly expressed in embryonic stem cells (ESCs) and during early embryogenesis, where it is crucial for maintaining pluripotency and regulating self-renewal.[1] [2] Its expression significantly decreases as cells differentiate and development progresses.[3] In fetal development, Lin28 has been detected in various tissues, including the liver, kidney,



intestines, and lung.[1] High levels also persist in the developing neural tube and neural crest. [1]

In most adult somatic tissues, the expression of Lin28a and Lin28b is largely suppressed.[4] However, some tissues, such as skeletal and cardiac muscle, retain Lin28 expression.[3] The tightly controlled downregulation of Lin28 in adult tissues is critical for normal cellular function and differentiation.

Table 1: Quantitative mRNA Expression of Lin28 in Normal Human Tissues

The following table summarizes the absolute quantification of Lin28 mRNA copy numbers in a selection of normal human tissues, as determined by droplet digital PCR (ddPCR).

Tissue	Mean Lin28 mRNA Copy Number (copies/50 ng total RNA)	
Brain	0	
Heart	0	
Kidney	0	
Liver	0	
Lung	0	
Pancreas	0	
Skeletal Muscle	0	
Spleen	0	
Stomach	0	
Small Intestine	0	
Colon	0	
Testis	1.8	
Human iPSCs	10,750	



Data derived from a study utilizing ddPCR for sensitive detection of pluripotency markers. The results highlight the stark contrast between pluripotent stem cells and differentiated adult tissues, with testis being a notable exception among the tested somatic tissues.

Expression of Lin28 in Cancer Tissues

A significant body of research has demonstrated the re-expression or overexpression of Lin28a and Lin28b in a wide array of human cancers. This aberrant expression is linked to oncogenesis, cancer stem cell (CSC) properties, metastasis, and resistance to therapy.[4][5][6] Approximately 15% of human cancers show a pattern of high Lin28A/B expression, which typically correlates with low levels of the tumor-suppressing let-7 miRNA family.[4][6]

The subcellular localization of the two paralogs can differ. Lin28a is predominantly found in the cytoplasm, whereas Lin28b contains a nuclear localization signal and can be found in the nucleus and nucleolus, though its localization can be cell-type dependent.[2][7][8]

Table 2: Lin28 Expression in Various Human Malignancies



Cancer Type	Lin28 Paralog(s) Overexpressed	Pathological Association	References
Colon Cancer	Lin28A, Lin28B	Increased tumor progression and metastasis; Lin28B levels are significantly higher than Lin28A.	[7][9][10]
Breast Cancer	Lin28A, Lin28B	Correlated with advanced tumor stage, metastasis, and resistance to radiation and chemotherapy.	[5][11]
Hepatocellular Carcinoma (HCC)	Lin28B	High expression is a key feature.	[10]
Lung Cancer	Lin28A, Lin28B	Increased proliferation, associated with poor prognosis.	[10]
Ovarian Cancer	Lin28A	Promotes cancer stem cell proliferation and tumor growth.	[4]
Wilms' Tumor	Lin28A, Lin28B	Blocks differentiation of embryonic kidney cells, initiating tumor formation.	[2]
Neuroblastoma	Lin28B	Promotes cell migration and metastasis.	[8]
Embryonal Tumors	Lin28A	Potent diagnostic marker for Embryonal Tumor with Multilayered Rosettes (ETMR).	



Core Signaling Pathways of Lin28

Lin28 functions through two primary mechanisms: the post-transcriptional repression of the let-7 family of miRNAs (let-7-dependent) and the direct regulation of the translation of specific mRNAs (let-7-independent).

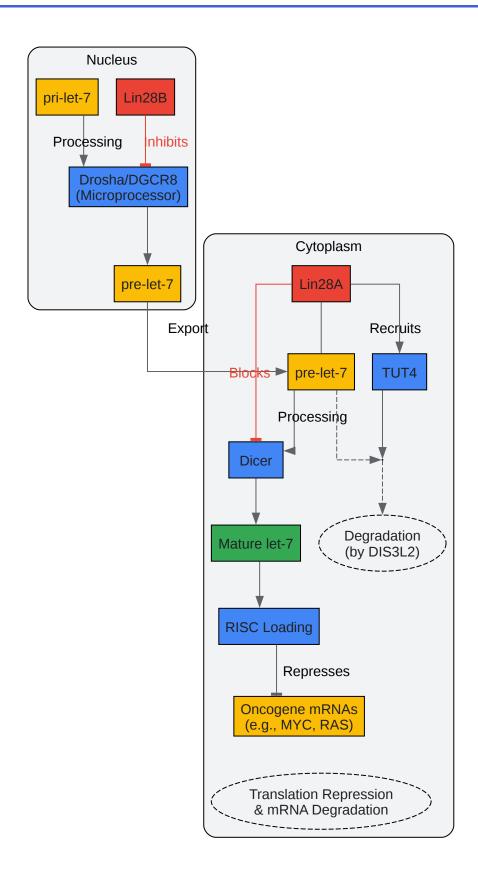
Let-7 Dependent Pathway

The most well-characterized function of Lin28 is its inhibition of let-7 miRNA maturation. Let-7 miRNAs are potent tumor suppressors that target and repress the expression of multiple oncogenes, including MYC, RAS, and HMGA2.[4][6] Lin28a and Lin28b block let-7 biogenesis at two different stages.

- Lin28b, primarily in the nucleus, binds to the primary transcript of let-7 (pri-let-7) and blocks its initial processing by the Microprocessor complex (Drosha-DGCR8).
- Lin28a, in the cytoplasm, binds to the precursor let-7 (pre-let-7) and recruits the terminal
 uridylyltransferase TUT4 (also known as ZCCHC11), which adds a poly-uridine tail to the
 pre-let-7.[4] This poly-uridylation marks the pre-let-7 for degradation by the exonuclease
 DIS3L2, preventing its final processing by the Dicer enzyme into mature, functional let-7
 miRNA.

The resulting decrease in mature let-7 levels leads to the de-repression and subsequent overexpression of its oncogenic targets, promoting cell proliferation and tumorigenesis.





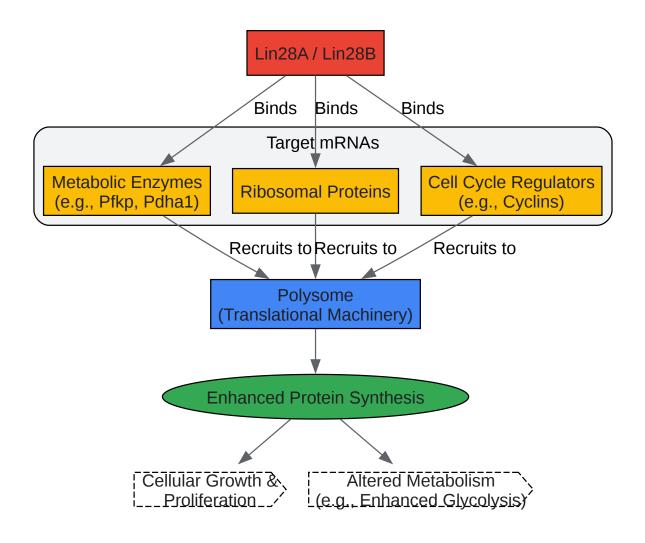
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Caption: The Lin28/let-7 Signaling Pathway.



Let-7 Independent Pathway

In addition to its role in miRNA regulation, Lin28 can directly bind to a large number of mRNAs to enhance their translation.[1] This function is critical for its roles in metabolism, cell growth, and stem cell maintenance. Genome-wide studies have revealed that Lin28 preferentially associates with mRNAs encoding ribosomal proteins, metabolic enzymes (involved in glycolysis and oxidative phosphorylation), and cell cycle regulators like cyclins.[1] By binding to specific sequence motifs within these mRNAs, Lin28 is thought to recruit the translational machinery, thereby promoting protein synthesis and supporting the high anabolic and proliferative demands of stem cells and cancer cells.



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Caption: Let-7-Independent mRNA Regulation by Lin28.



Experimental Protocols for Lin28 Detection

Accurate detection of Lin28 expression is fundamental to its investigation. The following section provides detailed protocols for three common techniques: Western Blotting, Immunohistochemistry (IHC), and in situ Hybridization (ISH).

Western Blot for Lin28 Protein Detection

This protocol allows for the quantification of total Lin28 protein in cell or tissue lysates.

- 1. Protein Extraction and Quantification:
- Lyse cell pellets or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

- Prepare samples by mixing 20-40 μg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- Load samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- After transfer, briefly rinse the membrane with deionized water and confirm successful transfer by staining with Ponceau S for 1-2 minutes.
- Destain with water and mark the molecular weight ladder bands with a pencil.

4. Immunoblotting:

- Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
- Incubate the membrane with a primary antibody specific for Lin28A or Lin28B (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle



agitation.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- · Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
- Capture the signal using an imaging system or X-ray film.
- For quantification, normalize the Lin28 band intensity to a loading control like GAPDH or β-actin from the same blot.

Immunohistochemistry (IHC) on Paraffin-Embedded Tissues

IHC allows for the visualization of Lin28 protein expression within the morphological context of the tissue.

- 1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes for 5 minutes each.
- Immerse in 100% ethanol: 2 changes for 3 minutes each.
- Immerse in 95% ethanol for 3 minutes.
- Immerse in 70% ethanol for 3 minutes.
- Rinse gently with distilled water.

2. Antigen Retrieval:

- Bring slides to a boil in a 10 mM sodium citrate buffer (pH 6.0).
- Maintain at a sub-boiling temperature for 10-20 minutes.
- Allow slides to cool on the benchtop for 30 minutes.
- Rinse slides in distilled water.
- 3. Staining:
- Wash sections in wash buffer (1X PBS with 0.1% Tween-20) for 5 minutes.



- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes (if using an HRP-based detection system). Rinse with water.
- Apply a blocking solution (e.g., 1X PBST with 5% goat serum) and incubate for 1 hour at room temperature.
- Drain blocking solution and apply the primary anti-Lin28 antibody diluted in blocking solution. Incubate overnight at 4°C in a humidified chamber.
- Wash sections three times for 5 minutes each in wash buffer.
- Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
- Wash sections three times for 5 minutes each in wash buffer.
- Apply streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
- Wash sections three times for 5 minutes each in wash buffer.
- 4. Visualization and Counterstaining:
- Apply DAB substrate and monitor for color development (brown precipitate) under a microscope.
- Immerse slides in distilled water to stop the reaction.
- Counterstain with hematoxylin to visualize cell nuclei.
- · Wash in water.
- 5. Dehydration and Mounting:
- Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.

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Substrate -> Counterstain; Counterstain -> DehydrateMount;
DehydrateMount -> End; }

Caption: General Workflow for Immunohistochemistry (IHC).
4.3 In Situ Hybridization (ISH) for Lin28 mRNA Detection

ISH is used to localize specific mRNA sequences within tissue sections, providing spatial information on gene expression. This protocol is for use with digoxigenin (DIG)-labeled RNA probes on paraffin-embedded sections.

- 1. Tissue Preparation and Pretreatment: * Perform deparaffinization and rehydration as described in the IHC protocol (Section 4.2, Step 1). * Wash slides in PBS. * Digest with Proteinase K (10-20 μ g/mL in PBS) for 10-20 minutes at 37°C to permeabilize the tissue. The exact time and concentration must be optimized for the tissue type. [4] * Wash in PBS, then fix tissues again with 4% paraformaldehyde for 10 minutes. * Wash in PBS and proceed to prehybridization.
- 2. Hybridization: * Cover the section with hybridization solution (without probe) and pre-hybridize for 1-2 hours at the desired hybridization temperature (e.g., 65°C) in a humidified chamber. [4] * Denature the DIG-labeled Lin28 antisense RNA probe by heating at 80-95°C for 2-5 minutes, then immediately place on ice. * Dilute the denatured probe in fresh, pre-warmed hybridization solution. * Drain the prehybridization solution from the slides and add the probecontaining hybridization solution. * Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.



- 3. Post-Hybridization Washes: * Remove coverslips by immersing slides in 5x SSC at room temperature. * Perform high-stringency washes to remove non-specifically bound probe. Example: 2 x 30-minute washes in pre-warmed wash buffer (e.g., 0.2x SSC) at 65°C. * Wash twice in MABT (maleic acid buffer with Tween 20) for 30 minutes at room temperature.
- 4. Immunodetection of Probe: * Block sections with a suitable blocking reagent (e.g., MABT with 2% BSA or blocking reagent from a kit) for 1-2 hours at room temperature. * Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C. * Wash slides extensively in MABT (e.g., 5 timesfor 10 minutes each).
- 5. Visualization: * Equilibrate slides in a detection buffer (e.g., 100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2). * Incubate slides with the colorimetric substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) in the dark. * Monitor the development of the purple-blue precipitate. This can take from 2 hours to overnight. * Stop the reaction by washing thoroughly with PBS or distilled water. * (Optional) Counterstain with a nuclear stain like Nuclear Fast Red. * Dehydrate through ethanol, clear in xylene, and mount with permanent mounting medium.

Conclusion

The expression of Lin28 is tightly regulated, confined primarily to embryonic development and stem cell populations, and notably absent from most terminally differentiated adult tissues. Its re-emergence in cancer serves as a critical indicator of malignancy and is functionally implicated in driving tumor progression by disrupting the Lin28/let-7 axis and enhancing the translation of growth-promoting mRNAs. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to accurately investigate Lin28 expression patterns, elucidate its



complex roles in disease, and explore its potential as a therapeutic target.

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